molecular formula C15H12O3 B12870936 1(3H)-Isobenzofuranone, 3-(2-methylphenoxy)- CAS No. 61133-35-5

1(3H)-Isobenzofuranone, 3-(2-methylphenoxy)-

Katalognummer: B12870936
CAS-Nummer: 61133-35-5
Molekulargewicht: 240.25 g/mol
InChI-Schlüssel: SUKITPWFTNQGSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(o-tolyloxy)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofuranones. These compounds are known for their diverse chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound features a tolyloxy group attached to the isobenzofuranone core, which can influence its reactivity and interactions with other molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(o-tolyloxy)isobenzofuran-1(3H)-one typically involves the reaction of o-tolyl alcohol with phthalic anhydride under acidic or basic conditions. The reaction proceeds through the formation of an intermediate ester, which then undergoes cyclization to form the isobenzofuranone ring.

Example Reaction:

    Reactants: o-tolyl alcohol, phthalic anhydride

    Conditions: Acidic or basic catalyst, heat

    Intermediate: o-tolyl phthalate ester

    Product: 3-(o-tolyloxy)isobenzofuran-1(3H)-one

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(o-tolyloxy)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the isobenzofuranone ring to a more saturated structure.

    Substitution: The tolyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Saturated isobenzofuranone derivatives

    Substitution: Various substituted isobenzofuranones

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(o-tolyloxy)isobenzofuran-1(3H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The tolyloxy group can enhance the compound’s binding affinity and specificity for its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(p-tolyloxy)isobenzofuran-1(3H)-one
  • 3-(m-tolyloxy)isobenzofuran-1(3H)-one
  • 3-(phenoxy)isobenzofuran-1(3H)-one

Uniqueness

3-(o-tolyloxy)isobenzofuran-1(3H)-one is unique due to the ortho position of the tolyloxy group, which can influence its chemical reactivity and interactions compared to its para and meta counterparts. This positional difference can lead to variations in biological activity and industrial applications.

Eigenschaften

CAS-Nummer

61133-35-5

Molekularformel

C15H12O3

Molekulargewicht

240.25 g/mol

IUPAC-Name

3-(2-methylphenoxy)-3H-2-benzofuran-1-one

InChI

InChI=1S/C15H12O3/c1-10-6-2-5-9-13(10)17-15-12-8-4-3-7-11(12)14(16)18-15/h2-9,15H,1H3

InChI-Schlüssel

SUKITPWFTNQGSW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1OC2C3=CC=CC=C3C(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.